Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
CAS No.: 1144505-59-8
VCID: VC2713325
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and ApplicationsThe synthesis of such compounds typically involves protecting the amino group with a Boc group, followed by esterification or other reactions to introduce the methyl ester. These compounds are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals or biologically active compounds. Research Findings and Potential ApplicationsWhile specific research findings on Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate are not detailed in the available literature, compounds with similar structures are often explored for their biological activities, such as antimicrobial or anticancer properties. For instance, derivatives of tetrahydrofuran and other heterocyclic compounds have shown promise in various biological assays . Data TablesGiven the lack of specific data on Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, we can look at related compounds for context. For example, Methyl tetrahydrofuran-3-carboxylate has the following properties:
For Methyl 3-(Boc-amino)oxetanecarboxylate, which shares some structural similarities:
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1144505-59-8 | ||||||||||||||||||||
Product Name | Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate | ||||||||||||||||||||
Molecular Formula | C11H19NO5 | ||||||||||||||||||||
Molecular Weight | 245.27 g/mol | ||||||||||||||||||||
IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate | ||||||||||||||||||||
Standard InChI | InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14) | ||||||||||||||||||||
Standard InChIKey | DEXQNYKFGJHHSD-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC | ||||||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC | ||||||||||||||||||||
PubChem Compound | 71175416 | ||||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume